N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide
Overview
Description
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide: is an organic compound that features a nitro group, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 2-methyl-3-nitroaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Reduction: N-(2-methyl-3-aminophenyl)-4-phenoxybutanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on cellular processes. It may also serve as a probe to investigate enzyme-substrate interactions .
Medicine: The compound’s structure allows for modifications that can enhance its biological activity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- N-(2-methyl-3-nitrophenyl)acetamide
- N-(2-methyl-3-nitrophenyl)cyclohexanecarboxamide
- 2-methyl-3-nitrophenylacetic acid
Comparison: N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-methyl-3-nitrophenyl)acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. The cyclohexanecarboxamide derivative, on the other hand, has a more rigid structure, affecting its interaction with biological targets .
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-4-phenoxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-15(9-5-10-16(13)19(21)22)18-17(20)11-6-12-23-14-7-3-2-4-8-14/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBXPIJELSNQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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